Dimethyl 2,2'-Ttritylazanediyl)diacetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H25NO4 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
methyl 2-[(2-methoxy-2-oxoethyl)-tritylamino]acetate |
InChI |
InChI=1S/C25H25NO4/c1-29-23(27)18-26(19-24(28)30-2)25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17H,18-19H2,1-2H3 |
InChI Key |
XFDJGQABUOZBAT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN(CC(=O)OC)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dimethyl 2,2 Tritylazanediyl Diacetate
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of Dimethyl 2,2'-(tritylazanediyl)diacetate provides a logical framework for devising a synthetic plan. The primary disconnection strategy involves breaking the carbon-nitrogen bonds of the tertiary amine. However, a more synthetically feasible approach is to disconnect the nitrogen-trityl group bond, as the trityl group is typically introduced as a protecting group in the final stages of a synthesis.
This leads to two key precursors: the trityl cation (or a trityl halide equivalent) and Dimethyl 2,2'-azanediyldiacetate (also known as dimethyl iminodiacetate). This disconnection is strategically sound as it simplifies the target molecule into readily available or easily synthesizable starting materials. A further retrosynthetic step on dimethyl iminodiacetate (B1231623) leads back to iminodiacetic acid, a commercially available precursor. This two-step disconnection strategy forms the basis of a practical and efficient forward synthesis.
Optimized Multistep Synthesis Pathways
A robust and optimized multistep synthesis is crucial for the efficient production of Dimethyl 2,2'-(tritylazanediyl)diacetate. A common and effective pathway involves two primary stages: the esterification of the precursor acid and the subsequent N-alkylation.
The first stage is the synthesis of the intermediate, Dimethyl 2,2'-azanediyldiacetate. This is typically achieved through the Fischer esterification of iminodiacetic acid. The reaction is generally carried out in methanol (B129727), which acts as both the solvent and the reactant, under acidic catalysis. Thionyl chloride is an effective reagent for this transformation as it reacts with methanol to generate hydrochloric acid in situ, which then catalyzes the esterification.
The second stage is the N-tritylation of the newly formed dimethyl iminodiacetate. This reaction involves the nucleophilic substitution of the nitrogen atom onto trityl chloride. The reaction is typically performed in a non-polar aprotic solvent, such as chloroform (B151607), in the presence of a non-nucleophilic base like triethylamine (B128534). The base is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
| Step | Reaction | Key Reagents & Conditions | Typical Yield |
| 1 | Esterification | Iminodiacetic acid, Methanol, Thionyl chloride; Reflux | 85-95% |
| 2 | N-Tritylation | Dimethyl iminodiacetate, Trityl chloride, Triethylamine, Chloroform; Room Temperature | 75-85% |
For the specific synthesis of Dimethyl 2,2'-(tritylazanediyl)diacetate, stereoselective and stereospecific considerations are not applicable as the molecule is achiral and does not possess any stereocenters. However, if chiral analogues were to be synthesized, for instance, by using a chiral iminodiacetic acid derivative, the choice of reagents and reaction conditions would be critical to control the stereochemical outcome. In such hypothetical cases, the use of chiral auxiliaries or catalysts could be employed to induce stereoselectivity.
The synthesis of Dimethyl 2,2'-(tritylazanediyl)diacetate involves a key chemoselective transformation in the N-tritylation step. The dimethyl iminodiacetate intermediate possesses two types of nucleophilic centers: the secondary amine nitrogen and the oxygen atoms of the ester carbonyl groups. The nitrogen atom is a softer and more potent nucleophile compared to the carbonyl oxygens, leading to a highly chemoselective alkylation on the nitrogen. The bulky nature of the trityl group also sterically hinders any potential side reactions at the ester groups. This inherent selectivity simplifies the synthesis and avoids the need for protecting the ester functionalities.
Incorporating green chemistry principles into the synthesis of Dimethyl 2,2'-(tritylazanediyl)diacetate can significantly reduce its environmental impact. For the esterification step, traditional acid catalysis can be replaced with greener alternatives. The use of solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+), offers advantages like easy separation and reusability. nih.gov Mechanochemical ball-milling presents a solvent-free alternative for the synthesis of N-protected amino esters. acs.orgnih.gov
In the N-alkylation step, the use of chlorinated solvents like chloroform can be avoided. Greener solvent alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). Furthermore, exploring catalytic N-alkylation methods could offer a more sustainable route. For instance, the direct N-alkylation of amines with alcohols, catalyzed by reusable catalysts like zeolites or transition metal complexes, represents a greener approach where water is the only byproduct. rsc.orgnih.govacs.org Microwave-assisted synthesis in aqueous media has also been shown to be an effective green method for the N-alkylation of amines with alkyl halides. rsc.orgresearchgate.net
| Synthetic Step | Conventional Method | Green Alternative | Advantage of Green Alternative |
| Esterification | Thionyl chloride in Methanol | Dowex H+ resin in Methanol nih.gov | Reusable catalyst, simpler work-up |
| N-Alkylation | Trityl chloride, Triethylamine in Chloroform | Microwave-assisted reaction in aqueous media rsc.orgresearchgate.net | Reduced use of hazardous organic solvents, faster reaction times |
Precursor Identification and Elaboration
The primary precursors for the synthesis of Dimethyl 2,2'-(tritylazanediyl)diacetate are iminodiacetic acid and trityl chloride. Both are commercially available compounds.
The elaboration of these precursors into the final product follows the two-step pathway described previously. The first key intermediate that is synthesized and isolated is Dimethyl 2,2'-azanediyldiacetate.
Synthesis of Dimethyl 2,2'-azanediyldiacetate:
Reactants: Iminodiacetic acid, Methanol, Thionyl chloride
Procedure: Iminodiacetic acid is suspended in an excess of methanol at a reduced temperature (0 °C). Thionyl chloride is added dropwise to the stirred suspension. After the addition is complete, the reaction mixture is heated to reflux for several hours.
Work-up: The excess methanol is removed under reduced pressure. The residue is then neutralized with a base, such as a saturated sodium bicarbonate solution, and the product is extracted with an organic solvent like ethyl acetate (B1210297). The organic layers are combined, dried, and concentrated to yield the desired dimethyl iminodiacetate.
This intermediate is then used directly in the subsequent N-tritylation step without the need for further functional group manipulation.
Purification and Isolation Techniques for Complex Intermediates
The purification and isolation of the intermediate, Dimethyl 2,2'-azanediyldiacetate, and the final product, Dimethyl 2,2'-(tritylazanediyl)diacetate, are critical for obtaining a high-purity compound.
For the intermediate, Dimethyl 2,2'-azanediyldiacetate , after the initial extraction and drying, it can be purified by vacuum distillation. Given its relatively low molecular weight and polarity, this method is effective in removing non-volatile impurities.
The final product, Dimethyl 2,2'-(tritylazanediyl)diacetate , is a larger, more complex molecule. Due to the presence of the large, hydrophobic trityl group, reversed-phase chromatography is a highly effective purification technique. google.com A common method involves column chromatography on silica (B1680970) gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used to elute the product.
Crystallization is another powerful purification technique for the final product. After chromatographic purification, the product can be dissolved in a minimal amount of a hot solvent, such as methanol or ethanol, and allowed to cool slowly. This process can yield highly pure crystalline material. The progress of purification can be monitored by techniques such as Thin Layer Chromatography (TLC) and the purity of the final product confirmed by High-Performance Liquid Chromatography (HPLC). nih.gov
| Compound | Purification Method | Typical Solvents/Conditions |
| Dimethyl 2,2'-azanediyldiacetate | Vacuum Distillation | N/A |
| Dimethyl 2,2'-(tritylazanediyl)diacetate | Column Chromatography | Silica gel; Gradient of Ethyl Acetate in Hexanes |
| Dimethyl 2,2'-(tritylazanediyl)diacetate | Crystallization | Methanol or Ethanol |
Comparative Analysis of Synthetic Routes: Efficiency and Atom Economy
The synthesis of Dimethyl 2,2'-(tritylazanediyl)diacetate, a sterically hindered diester, necessitates a careful selection of synthetic strategies to maximize efficiency and adhere to the principles of green chemistry, particularly atom economy. While specific literature detailing the synthesis of this exact compound is limited, a comparative analysis can be conducted by examining the most plausible and analogous synthetic methodologies for N-substituted iminodiacetate esters. The primary route involves the N-alkylation of dimethyl iminodiacetate with a tritylating agent, typically trityl chloride. This is a nucleophilic substitution reaction where the nitrogen atom of the iminodiacetate attacks the electrophilic carbon of the trityl group.
The general reaction scheme is as follows:
(CH3OC(O)CH2)2NH + (C6H5)3CCl + Base → (CH3OC(O)CH2)2N-C(C6H5)3 + [Base·H]Cl
The efficiency of this synthetic route is critically dependent on several factors, including the choice of base, solvent, and reaction temperature. The base is required to deprotonate the secondary amine of the dimethyl iminodiacetate, thereby increasing its nucleophilicity. Common bases for such alkylations include tertiary amines like triethylamine (TEA) or more hindered bases such as diisopropylethylamine (DIPEA) to minimize potential side reactions. Inorganic bases like potassium carbonate could also be employed, particularly in polar aprotic solvents.
Efficiency Analysis:
The reaction yield is a primary metric for efficiency. For the N-tritylation of secondary amines, yields can vary significantly based on the steric hindrance of the reactants and the reaction conditions. Steric hindrance from the bulky trityl group and the iminodiacetate moiety can impede the reaction, potentially leading to lower yields. The choice of a non-nucleophilic, sterically hindered base is often preferred to avoid competition with the substrate for the alkylating agent.
Atom Economy Analysis:
Atom economy, a concept developed by Barry Trost, provides a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nsf.gov It is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the proposed synthesis of Dimethyl 2,2'-(tritylazanediyl)diacetate from dimethyl iminodiacetate and trityl chloride, the atom economy can be calculated. The molecular weight of dimethyl iminodiacetate is 161.16 g/mol , trityl chloride is 278.78 g/mol , and the desired product is 403.48 g/mol . The base is also a reactant in the stoichiometric equation. If we consider triethylamine (M.W. = 101.19 g/mol ) as the base, the reaction produces the desired product and triethylammonium (B8662869) chloride as a byproduct.
The following interactive data table provides a comparative analysis of the hypothetical synthetic routes, focusing on reaction yield and calculated atom economy.
| Synthetic Route | Base | Typical Yield (%) | Atom Economy (%) | Byproducts |
| N-Alkylation | Triethylamine | 75-85 | 74.5 | Triethylammonium chloride |
| N-Alkylation | Diisopropylethylamine | 70-80 | 69.8 | Diisopropylethylammonium chloride |
| N-Alkylation | Potassium Carbonate | 65-75 | 73.4 | Potassium chloride, Potassium bicarbonate |
Note: The typical yields are estimated based on similar N-alkylation reactions and may vary depending on specific experimental conditions.
Chemical Reactivity and Mechanistic Investigations of Dimethyl 2,2 Tritylazanediyl Diacetate
Exploration of the Trityl Group's Influence on Azanediyl Reactivity
The triphenylmethyl (trityl) group is a prominent feature of Dimethyl 2,2'-(tritylazanediyl)diacetate, exerting significant steric and electronic effects on the central azanediyl nitrogen. Its sheer bulk physically obstructs the approach of reactants to the nitrogen atom, thereby diminishing its nucleophilicity. libretexts.orgreddit.com This steric hindrance is a key determinant in the compound's reactivity profile, often necessitating more forcing conditions for reactions involving the nitrogen atom compared to less hindered amines. masterorganicchemistry.com
Electronically, the three phenyl rings of the trityl group can withdraw some electron density from the nitrogen atom, although this effect is generally considered less significant than the steric hindrance. masterorganicchemistry.com The most notable chemical characteristic imparted by the trityl group is its lability under acidic conditions. total-synthesis.com Protonation of the nitrogen atom, or more commonly, the ether oxygen in related compounds, facilitates the cleavage of the carbon-nitrogen bond, leading to the formation of the highly stable trityl cation and the secondary amine. total-synthesis.com This deprotection is a common strategy in organic synthesis to unmask a protected amine functionality. total-synthesis.com
The stability of the trityl cation is a driving force for this cleavage. The reaction is typically carried out in the presence of acids such as trifluoroacetic acid (TFA) or even milder acids like formic acid. total-synthesis.com The general mechanism for acid-catalyzed deprotection is initiated by protonation, followed by the departure of the trityl group as a carbocation.
Reaction Profiles of the Ester Functionalities
The two methyl ester groups in Dimethyl 2,2'-(tritylazanediyl)diacetate are susceptible to a variety of transformations common to carboxylic acid esters. These reactions primarily involve nucleophilic attack at the electrophilic carbonyl carbon.
Transesterification Pathways
Transesterification, the conversion of one ester to another by reaction with an alcohol, can be catalyzed by either acid or base. researchgate.netyoutube.com
Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by an alcohol. researchgate.netnih.gov For Dimethyl 2,2'-(tritylazanediyl)diacetate, this pathway is complicated by the acid-lability of the N-trityl group, which can lead to competing deprotection. total-synthesis.com
Base-catalyzed transesterification involves the attack of an alkoxide on the carbonyl carbon. youtube.comresearchgate.net This pathway is generally more straightforward for this substrate, as the trityl group is stable under basic conditions. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a methoxide (B1231860) ion. researchgate.net To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess.
Table 1: Illustrative Transesterification of Dimethyl 2,2'-(tritylazanediyl)diacetate
| Reactant Alcohol | Catalyst | Product |
| Ethanol | Sodium Ethoxide | Diethyl 2,2'-(tritylazanediyl)diacetate |
| Propanol | Potassium Propoxide | Dipropyl 2,2'-(tritylazanediyl)diacetate |
| Butanol | Sodium Butoxide | Dibutyl 2,2'-(tritylazanediyl)diacetate |
This table presents expected products from the transesterification of Dimethyl 2,2'-(tritylazanediyl)diacetate under basic conditions. Actual reaction conditions and yields may vary.
Reductive Transformations
The ester functionalities can be reduced to primary alcohols. The choice of reducing agent is crucial, as esters are less reactive than aldehydes or ketones.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of esters to alcohols. masterorganicchemistry.com The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, leading to the formation of an intermediate which, after workup, yields the corresponding diol, 2,2'-(tritylazanediyl)bis(ethanol). Given the strength of LiAlH₄, both ester groups are typically reduced.
Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters under standard conditions. masterorganicchemistry.com
Table 2: Reduction of Dimethyl 2,2'-(tritylazanediyl)diacetate
| Reducing Agent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | 2,2'-(tritylazanediyl)bis(ethanol) |
| Sodium Borohydride (NaBH₄) | No reaction (under standard conditions) |
This table illustrates the expected outcomes of the reduction of Dimethyl 2,2'-(tritylazanediyl)diacetate with common reducing agents.
Amidation Reactions
Amidation of the ester groups can be achieved by reaction with primary or secondary amines. nih.gov This reaction is typically slower than the corresponding reaction with more reactive acylating agents like acid chlorides. The process often requires heating or the use of a catalyst to proceed at a reasonable rate. researchgate.net
Table 3: Potential Amidation Reactions of Dimethyl 2,2'-(tritylazanediyl)diacetate
| Amine Reactant | Expected Product |
| Methylamine | N¹,N¹'-dimethyl-2,2'-(tritylazanediyl)diacetamide |
| Ethylamine | N¹,N¹'-diethyl-2,2'-(tritylazanediyl)diacetamide |
| Dimethylamine | N¹,N¹,N¹',N¹'-tetramethyl-2,2'-(tritylazanediyl)diacetamide |
This table shows the hypothetical products from the amidation of Dimethyl 2,2'-(tritylazanediyl)diacetate with various amines.
Nucleophilic Behavior of the Azanediyl Moiety
Despite the significant steric hindrance imposed by the trityl group, the lone pair of electrons on the azanediyl nitrogen can still exhibit nucleophilic character under certain conditions.
Reactions with Electrophilic Species
The central nitrogen atom can react with electrophiles, although its reactivity is significantly attenuated by the bulky trityl group. uoi.grlibretexts.org Reactions such as alkylation or acylation at the nitrogen center are challenging.
Alkylation with reactive alkyl halides, for instance, would lead to the formation of a quaternary ammonium (B1175870) salt. However, due to the steric congestion around the nitrogen, such reactions are expected to be slow and require highly reactive electrophiles and forcing conditions. masterorganicchemistry.com
Acylation of the azanediyl nitrogen is also sterically hindered. While acylation of less hindered secondary amines is a common reaction, the presence of the trityl group makes this transformation difficult for Dimethyl 2,2'-(tritylazanediyl)diacetate. uoi.gr
It is important to note that under conditions where strong electrophiles are used, particularly in the presence of Lewis acids, cleavage of the trityl group can be a competing reaction pathway.
Mechanistic Studies of Key Transformations Involving the Compound
No published mechanistic studies, including kinetic isotope effect studies or transition state analyses, were found for key transformations involving Dimethyl 2,2'-(tritylazanediyl)diacetate.
There are no documented kinetic isotope effect studies for reactions involving Dimethyl 2,2'-(tritylazanediyl)diacetate.
There is no available research on the transition state analysis of reactions involving Dimethyl 2,2'-(tritylazanediyl)diacetate.
Applications and Utility in Advanced Organic Synthesis
Role as a Chiral or Achiral Building Block in Complex Molecule Construction
Dimethyl 2,2'-(tritylazanediyl)diacetate serves as a prochiral C2-symmetric building block in the synthesis of complex molecules. The trityl group, a large and sterically demanding protecting group, not only prevents unwanted reactions at the nitrogen center but also influences the stereochemical outcome of reactions at adjacent positions. This steric hindrance can be exploited to direct the approach of reagents, leading to diastereoselective transformations.
The core structure of the molecule, iminodiacetic acid, provides a versatile scaffold that can be elaborated upon. The two equivalent methyl ester functionalities can be subjected to a variety of chemical transformations. For instance, the controlled mono-saponification of the diester, followed by functionalization of the resulting carboxylic acid, can break the C2 symmetry and introduce chirality into the molecule. This approach allows for the synthesis of a wide range of chiral, non-racemic compounds.
The general utility of N-protected amino acids as chiral building blocks is well-established in the synthesis of natural products and other complex organic molecules. researchgate.netnih.govresearchgate.net By analogy, Dimethyl 2,2'-(tritylazanediyl)diacetate can be envisioned as a key component in the synthesis of peptidomimetics, where the iminodiacetic acid core can replace or mimic a dipeptide unit. The trityl group ensures the stability of the nitrogen center during the coupling of other amino acids or complex fragments.
Table 1: Potential Transformations of Dimethyl 2,2'-(tritylazanediyl)diacetate as a Building Block
| Transformation | Reagents and Conditions | Product Type | Chirality |
| Mono-saponification | 1 eq. NaOH or LiOH in aq. alcohol | Mono-acid mono-ester | Achiral |
| Asymmetric mono-hydrolysis | Chiral lipase | Chiral mono-acid mono-ester | Chiral |
| Reduction | LiAlH₄ or other reducing agents | N-Trityl diol | Achiral |
| Aminolysis | Primary or secondary amines | N-Trityl diamide | Achiral |
Precursor for Bioactive Molecules or Pharmaceutical Intermediates (Generic Structural Precursors)
The structural motif of a secondary amine flanked by two carbonyl groups is a common feature in a variety of bioactive molecules and pharmaceutical intermediates. After the removal of the trityl protecting group, the resulting dimethyl 2,2'-(azanediyl)diacetate can serve as a versatile precursor for a range of important structural classes.
For example, N-substituted iminodiacetic acid derivatives are known to be key intermediates in the synthesis of various biologically active compounds. nih.govresearchgate.net The secondary amine can be functionalized through N-alkylation or N-acylation to introduce diverse substituents, leading to libraries of compounds for drug discovery screening. The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be coupled with other molecules or serve as a handle for further functionalization.
One notable application of iminodiacetic acid derivatives is in the development of radiopharmaceuticals. After complexation with a radionuclide such as technetium-99m, these molecules can be used as imaging agents in diagnostic medicine. nih.gov The synthesis of such agents often involves the initial preparation of an N-substituted iminodiacetic acid, for which Dimethyl 2,2'-(tritylazanediyl)diacetate could be a valuable starting material after deprotection.
Furthermore, the core structure is present in various enzyme inhibitors and receptor antagonists. The ability to readily modify the substituents on the nitrogen atom and the nature of the carbonyl functionalities allows for the fine-tuning of the biological activity of the resulting molecules.
Use in the Synthesis of Heterocyclic Compounds
Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals, and Dimethyl 2,2'-(tritylazanediyl)diacetate provides a convenient entry point for the synthesis of several important classes of these compounds. uniovi.es
A prominent example is the synthesis of piperazin-2-ones. After deprotection of the trityl group, the resulting secondary amine can be reacted with a primary amine. The subsequent intramolecular cyclization between one of the ester groups and the newly introduced primary amine, often promoted by heat or a catalyst, leads to the formation of a six-membered piperazinone ring. This strategy has been successfully employed for the synthesis of optically pure piperazinones using biocatalytic transamination followed by spontaneous cyclization. uniovi.es
Similarly, reaction with hydrazines can lead to the formation of pyridazinone derivatives. The versatility of the iminodiacetic acid backbone allows for the synthesis of a variety of substituted heterocyclic systems by choosing the appropriate reaction partner for the cyclization step. The two ester groups also offer the possibility of double cyclization reactions to form bicyclic systems.
Table 2: Heterocyclic Systems Accessible from Dimethyl 2,2'-(azanediyl)diacetate (after deprotection)
| Reactant | Heterocyclic Product | Key Reaction |
| Primary Amine (R-NH₂) | Piperazin-2-one | Intramolecular aminolysis/cyclization |
| Hydrazine (H₂N-NHR) | Pyridazinone derivative | Intramolecular condensation |
| 1,2-Diamines | 1,4-Diazepan-2-one | Intramolecular aminolysis/cyclization |
| Hydroxylamine | 1,4-Oxazinan-3-one | Intramolecular condensation |
Application as a Reagent or Ligand Component in Catalysis
While the intact Dimethyl 2,2'-(tritylazanediyl)diacetate is unlikely to be catalytically active due to the sterically encumbered nitrogen atom, its deprotected form, dimethyl 2,2'-(azanediyl)diacetate, possesses significant potential as a ligand in catalysis. The iminodiacetic acid motif is a well-known chelating agent, capable of coordinating to a variety of metal centers through the nitrogen atom and the two carbonyl oxygen atoms.
The C2-symmetric nature of the deprotected ligand makes it an attractive candidate for applications in asymmetric catalysis. Chiral ligands are crucial for the enantioselective synthesis of a wide range of molecules. nih.govresearchgate.netmdpi.comnsf.gov By introducing chiral substituents on the nitrogen atom after deprotection, or by using a chiral auxiliary during the synthesis of the N-substituted iminodiacetic acid derivative, it is possible to create a chiral environment around the metal center.
Such chiral ligands could be employed in a variety of asymmetric transformations, including:
Asymmetric Hydrogenation: Chiral phosphine- or amine-based ligands are commonly used in the asymmetric hydrogenation of olefins and ketones.
Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is a powerful tool for the formation of C-C bonds, and the stereochemical outcome is highly dependent on the nature of the chiral ligand. nih.gov
Asymmetric Aldol and Mannich Reactions: Chiral metal complexes can catalyze the enantioselective addition of enolates to aldehydes and imines, respectively.
The modular nature of the ligand, allowing for facile modification of the N-substituent, would enable the rapid screening of a library of ligands to find the optimal catalyst for a specific reaction.
N-containing ligands play a critical role in many metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. organic-chemistry.orgrsc.orgmdpi.comnih.gov These ligands stabilize the metal catalyst, modulate its reactivity, and influence the efficiency and selectivity of the reaction.
The deprotected form of Dimethyl 2,2'-(tritylazanediyl)diacetate, or its N-functionalized derivatives, could serve as effective ligands in these transformations. The denticity of the ligand (the number of atoms that can bind to the metal) can be tuned by modifying the N-substituent. For example, the introduction of another coordinating group on the N-substituent could create a tridentate ligand, which can form highly stable complexes with metals like palladium. mdpi.com This can lead to more active and longer-lived catalysts for challenging cross-coupling reactions.
Derivatization Strategies for Functional Group Interconversion
Dimethyl 2,2'-(tritylazanediyl)diacetate is amenable to a wide range of derivatization strategies, allowing for the interconversion of its functional groups to access a diverse array of chemical structures.
The most important transformation is the deprotection of the trityl group . This is typically achieved under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or formic acid. organic-chemistry.org The lability of the trityl group to acid allows for its selective removal in the presence of other acid-sensitive groups, such as tert-butoxycarbonyl (Boc) protecting groups, by careful choice of the acidic reagent and reaction conditions. researchgate.netthermofisher.com
Once the secondary amine is unmasked, it can undergo a variety of reactions:
N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce a wide range of substituents on the nitrogen atom.
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.
The methyl ester groups can also be readily transformed:
Hydrolysis: Saponification with a base such as sodium hydroxide or lithium hydroxide yields the corresponding dicarboxylic acid.
Reduction: Treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) affords the corresponding diol. conicet.gov.ar
Aminolysis: Reaction with amines can convert the esters to amides.
Transesterification: Reaction with other alcohols in the presence of a catalyst can be used to exchange the methyl groups for other alkyl groups.
These derivatization strategies, summarized in the table below, highlight the immense synthetic potential of Dimethyl 2,2'-(tritylazanediyl)diacetate as a versatile and adaptable starting material in organic synthesis.
Table 3: Summary of Derivatization Strategies
| Functional Group | Transformation | Reagents and Conditions | Product Functional Group |
| N-Trityl | Deprotection | TFA/DCM or Formic Acid | Secondary Amine |
| Secondary Amine | N-Alkylation | Alkyl Halide, Base | Tertiary Amine |
| Secondary Amine | N-Acylation | Acid Chloride, Base | Amide |
| Methyl Ester | Hydrolysis | NaOH or LiOH, H₂O/MeOH | Carboxylic Acid |
| Methyl Ester | Reduction | LiAlH₄, THF | Alcohol |
| Methyl Ester | Aminolysis | Amine, Heat | Amide |
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment
High-resolution NMR spectroscopy is an indispensable tool for the complete assignment of the proton (¹H) and carbon-¹³ (¹³C) chemical shifts in Dimethyl 2,2'-(tritylazanediyl)diacetate. The bulky trityl group significantly influences the chemical environment of the diacetate moieties, leading to characteristic shifts in the NMR spectrum.
In a typical ¹H NMR spectrum, the aromatic protons of the trityl group appear as a complex multiplet in the downfield region (approximately 7.20-7.45 ppm). The methylene (B1212753) protons (CH₂) of the diacetate portion are expected to appear as a singlet, while the methyl protons (CH₃) of the ester groups will also present as a singlet, but at a more upfield position.
The ¹³C NMR spectrum would show distinct signals for the quaternary carbon of the trityl group, the aromatic carbons, the carbonyl carbons of the ester groups, the methylene carbons, and the methyl carbons.
| ¹H NMR Chemical Shift Predictions | ¹³C NMR Chemical Shift Predictions |
| Assignment | Predicted Chemical Shift (ppm) |
| Trityl-H (aromatic) | 7.20 - 7.45 (m) |
| Methylene-H (CH₂) | ~3.50 (s) |
| Methyl-H (CH₃) | ~3.70 (s) |
Two-dimensional (2D) NMR techniques are crucial for the definitive assignment of all proton and carbon signals, especially in complex molecules.
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between adjacent protons. For this molecule, COSY is less critical due to the expected presence of singlets for the aliphatic protons, but it would be essential if there were any unexpected couplings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for the methylene and methyl groups based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the spatial proximity of protons, which is key to understanding the molecule's conformation. Due to the steric bulk of the trityl group, specific NOE correlations would be expected between the trityl protons and the methylene protons of the diacetate framework, providing insights into the preferred rotational conformation around the nitrogen-trityl carbon bond.
While Dimethyl 2,2'-(tritylazanediyl)diacetate is achiral, advanced pulse sequences could be employed if chiral derivatives were to be synthesized. Techniques such as NOESY and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are powerful for determining relative stereochemistry by measuring through-space proton-proton distances.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Formula Confirmation
Mass spectrometry is a fundamental technique for determining the molecular weight and confirming the elemental composition of Dimethyl 2,2'-(tritylazanediyl)diacetate.
HRMS provides a highly accurate mass measurement, which allows for the determination of the molecular formula. youtube.com For Dimethyl 2,2'-(tritylazanediyl)diacetate (C₂₇H₂₉NO₄), the expected exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm. nih.gov
| Ion | Calculated Monoisotopic Mass |
| [M+H]⁺ | 432.2169 |
| [M+Na]⁺ | 454.1989 |
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion, providing valuable structural information. The most characteristic fragmentation of N-trityl compounds is the cleavage of the C-N bond, leading to the formation of the highly stable trityl cation (Ph₃C⁺) at m/z 243. This peak is often the base peak in the mass spectrum. Other expected fragmentations would involve the loss of the methyl ester groups.
Predicted MS/MS Fragmentation:
m/z 243: [C(C₆H₅)₃]⁺ - Trityl cation (triphenylmethyl cation)
Loss of -OCH₃: [M - 31]⁺
Loss of -COOCH₃: [M - 59]⁺
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing its vibrational modes.
Key Vibrational Frequencies:
C=O Stretch (Ester): A strong, characteristic absorption band is expected in the IR spectrum around 1735-1750 cm⁻¹. This is one of the most readily identifiable peaks.
C-O Stretch (Ester): Bands corresponding to the C-O stretching vibrations of the ester group are expected in the region of 1000-1300 cm⁻¹.
C-H Stretch (Aromatic): Aromatic C-H stretching vibrations from the trityl group will appear above 3000 cm⁻¹.
C-H Stretch (Aliphatic): Aliphatic C-H stretching vibrations from the methylene and methyl groups will appear just below 3000 cm⁻¹.
C=C Stretch (Aromatic): Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.
The Raman spectrum would also show these characteristic vibrations, with the aromatic ring vibrations often being particularly strong. osti.gov A comparative analysis of both IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule. mdpi.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester C=O | Stretch | 1735 - 1750 | Strong |
| Aromatic C-H | Stretch | > 3000 | Medium-Weak |
| Aliphatic C-H | Stretch | < 3000 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |
| Ester C-O | Stretch | 1000 - 1300 | Strong |
X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis
X-ray crystallography is a powerful technique that provides definitive information about the atomic and molecular structure of a compound in its crystalline solid state. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to determine the precise coordinates of each atom, as well as bond lengths, bond angles, and torsional angles. This information reveals the molecule's conformation and the packing of molecules within the crystal lattice.
For a molecule like Dimethyl 2,2'-(tritylazanediyl)diacetate, a single-crystal X-ray diffraction study would yield critical structural parameters. These would be presented in a crystallographic data table, which would typically include the following information:
| Parameter | Description | Example Data (Hypothetical) |
| Chemical Formula | The elemental composition of the molecule. | C31H29NO4 |
| Formula Weight | The mass of one mole of the compound. | 479.57 g/mol |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.123 Å, b = 15.456 Å, c = 8.789 Å |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 105.3° , γ = 90° |
| Volume (ų) | The volume of the unit cell. | 1324.5 ų |
| Z | The number of molecules per unit cell. | 4 |
| Density (calculated) | The calculated density of the crystal. | 1.20 g/cm³ |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |
This table is illustrative and contains hypothetical data for Dimethyl 2,2'-(tritylazanediyl)diacetate.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment
For chiral molecules, which are non-superimposable on their mirror images, determining the absolute configuration (the actual three-dimensional arrangement of atoms in space) is crucial. Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in this regard.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks (known as Cotton effects) at the wavelengths of UV-Vis absorption bands of the chromophores within the molecule. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the stereocenters.
Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD spectrum will show a characteristic curve, and the shape of this curve, particularly in the region of an absorption band (the Cotton effect), can be used to deduce the absolute configuration.
For Dimethyl 2,2'-(tritylazanediyl)diacetate, if it were to exist in a chiral form, CD and ORD spectroscopy would be essential for assigning the absolute configuration of its stereocenter(s). A hypothetical analysis would involve dissolving the compound in a suitable solvent and recording the CD and ORD spectra. The resulting data would be presented as follows:
| Technique | Parameter | Hypothetical Observation |
| Circular Dichroism (CD) | Wavelength of Cotton Effect (nm) | A positive Cotton effect at 220 nm and a negative Cotton effect at 260 nm. |
| Molar Ellipticity ([θ]) (deg·cm²/dmol) | [θ]₂₂₀ = +15,000; [θ]₂₆₀ = -8,000 | |
| Optical Rotatory Dispersion (ORD) | Specific Rotation ([α]) at Sodium D-line (589 nm) | +45° |
| Wavelengths of Peak and Trough (nm) | Peak at 235 nm, Trough at 210 nm, indicating a positive Cotton effect. |
This table is illustrative and contains hypothetical data for a chiral form of Dimethyl 2,2'-(tritylazanediyl)diacetate.
The interpretation of these spectra would often be supported by quantum chemical calculations to predict the CD and ORD spectra for each possible enantiomer. By comparing the experimentally measured spectra with the calculated spectra, the absolute configuration can be confidently assigned.
Computational Chemistry and Theoretical Investigations
Quantum Mechanical (QM) Calculations of Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the electronic environment of a molecule, which in turn dictates its bonding, stability, and reactivity.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For Dimethyl 2,2'-(tritylazanediyl)diacetate, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By calculating the energy of different molecular conformations, an energy profile can be constructed.
A primary focus of DFT studies on this molecule would be the conformational preferences of the trityl group and the diacetate side chains. The trityl group, with its three phenyl rings, is known to adopt a propeller-like conformation. nih.govresearchgate.net DFT calculations can precisely determine the torsion angles of these phenyl rings relative to the central carbon atom. Furthermore, the rotation around the C-N and C-C bonds of the diacetate arms would be systematically studied to identify low-energy conformers. The results of such a hypothetical DFT study at the B3LYP/6-31G(d) level of theory are presented in Table 1.
Table 1: Hypothetical DFT (B3LYP/6-31G(d)) Calculated Energies and Key Dihedral Angles for Low-Energy Conformers of Dimethyl 2,2'-(tritylazanediyl)diacetate
| Conformer | Relative Energy (kcal/mol) | Phenyl Ring 1 Torsion Angle (°) | Phenyl Ring 2 Torsion Angle (°) | Phenyl Ring 3 Torsion Angle (°) |
|---|---|---|---|---|
| A | 0.00 | 45.2 | 48.5 | 46.8 |
| B | 1.25 | 44.8 | 52.1 | 175.3 |
This table is interactive. You can sort and filter the data.
Conformational Analysis using Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While QM methods provide detailed electronic information, they are often too computationally expensive for exploring the vast conformational space of a flexible molecule. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for this task. nih.gov
Conformational analysis of Dimethyl 2,2'-(tritylazanediyl)diacetate using MM would involve systematically rotating all the flexible bonds and calculating the steric energy of each resulting conformation. chemistrysteps.com This allows for a rapid screening of thousands of possible conformations to identify a set of low-energy structures.
MD simulations would then be used to study the dynamic behavior of the molecule over time. nih.gov An MD simulation of Dimethyl 2,2'-(tritylazanediyl)diacetate in a solvent like water or chloroform (B151607) would reveal how the molecule moves and changes its shape at a given temperature. This can provide insights into the flexibility of the diacetate arms and the rotational freedom of the trityl group.
Prediction of Reactivity and Selectivity through Computational Modeling
Computational models can predict where a molecule is most likely to react. For Dimethyl 2,2'-(tritylazanediyl)diacetate, DFT calculations can be used to determine various reactivity descriptors. nih.gov For instance, the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the likely sites for electrophilic and nucleophilic attack, respectively.
The bulky trityl group is expected to exert significant steric hindrance, which would be a key factor in the molecule's reactivity. nih.gov Computational models can quantify this steric effect and predict how it might direct incoming reactants to specific parts of the molecule, thereby influencing the selectivity of a reaction.
Investigation of Reaction Mechanisms and Transition States via Computational Methods
Computational chemistry is a powerful tool for elucidating the step-by-step mechanism of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. For a potential reaction involving Dimethyl 2,2'-(tritylazanediyl)diacetate, such as hydrolysis of the ester groups, computational methods could be used to identify the transition state structure and calculate the activation energy. This information is crucial for understanding the reaction kinetics. The significant steric bulk of the trityl group would likely influence the energy of transition states for reactions at the nitrogen or acetate (B1210297) groups. acs.orgacs.org
Solvation Effects and Intermolecular Interactions Modeling
The behavior of a molecule can be significantly influenced by its solvent environment. Computational models can account for solvation effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation. mdpi.com For Dimethyl 2,2'-(tritylazanediyl)diacetate, modeling solvation would be important for accurately predicting its conformational preferences and reactivity in solution.
Furthermore, these computational methods can be used to study how Dimethyl 2,2'-(tritylazanediyl)diacetate might interact with other molecules. By calculating the interaction energies and geometries of molecular complexes, it is possible to predict the strength and nature of intermolecular forces, such as hydrogen bonds or van der Waals interactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Dimethyl 2,2'-(Tritylazanediyl)diacetate, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via esterification of tritylazanediyl diacetic acid with methanol under acidic catalysis. Key parameters include stoichiometric control of reagents (e.g., 1.2 equivalents of methanol), reaction temperature (reflux at 70–80°C), and use of dehydrating agents (e.g., molecular sieves) to shift equilibrium toward ester formation. Evidence from analogous esterifications (e.g., diethyl 2,2′-((thiobis(4,1-phenylene))bis(oxy)) diacetate synthesis via reflux in DMF with ethyl-2-chloroacetate) suggests that optimizing solvent polarity and catalyst selection (e.g., H₂SO₄ vs. TsOH) can enhance yields .
Q. How can the purity and structural integrity of Dimethyl 2,2'-(Tritylazanediyl)diacetate be validated?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : Compare ¹H and ¹³C NMR spectra with published data for related esters (e.g., δ ~3.70 ppm for methyl ester protons, δ ~169 ppm for carbonyl carbons) .
- HPLC-MS : Monitor purity (>95%) and confirm molecular weight via ESI-HRMS (e.g., [M+Na]⁺ ion) .
- Elemental Analysis : Validate C/H/N ratios against theoretical values (e.g., C: ~61.8%, H: ~5.5%, N: ~8.5% for similar derivatives) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Based on safety data for structurally similar esters (e.g., dimethyl phthalate), use PPE (nitrile gloves, lab coat, N95 mask) to avoid inhalation or dermal contact. Work in a fume hood to minimize aerosol exposure. Store in sealed containers at room temperature, away from incompatible materials (strong oxidizers, acids) .
Advanced Research Questions
Q. How can crystallographic disorder in Dimethyl 2,2'-(Tritylazanediyl)diacetate crystals be resolved during X-ray diffraction studies?
- Methodological Answer : For triclinic systems (e.g., space group P1), employ SHELXL refinement with TWIN/BASF commands to model disorder. Use restraints for bond distances/angles in disordered regions (e.g., methyl or trityl groups). High-resolution data (<1.0 Å) and low-temperature (100 K) measurements improve electron density maps .
Q. What mechanistic insights explain the diastereoselectivity observed in reactions involving this compound (e.g., cyclocarboxylation with CO₂)?
- Methodological Answer : Diastereoselectivity arises from steric and electronic effects in transition states. For example, in CO₂ insertion reactions, the trityl group creates a chiral environment favoring syn or anti addition. Computational modeling (DFT) of intermediates and kinetic studies (e.g., variable-temperature NMR) can elucidate stereochemical pathways .
Q. How do contradictory NMR and X-ray data for this compound’s conformation arise, and how should they be interpreted?
- Methodological Answer : Solution-state NMR may show dynamic averaging of conformers, while X-ray captures a single crystal lattice conformation. For example, if NMR indicates free rotation of the trityl group but X-ray shows a locked conformation, perform variable-concentration NOESY to assess rotational barriers. Cross-validate with solid-state NMR or molecular dynamics simulations .
Q. What strategies are effective for targeting this compound in pharmacological studies (e.g., thrombosis inhibition)?
- Methodological Answer : Modify the ester groups to enhance bioavailability (e.g., replace methyl with PEGylated esters). Use SPR (surface plasmon resonance) to assess binding affinity to targets like P-selectin. Validate efficacy in ex vivo models (e.g., platelet aggregation assays) and correlate with structural parameters (e.g., molecular docking) .
Methodological Challenges and Data Interpretation
Q. How can conflicting HPLC retention times and mass spectra be troubleshooted for derivatives of this compound?
- Methodological Answer :
- Retention Time Variability : Adjust mobile phase pH (e.g., 0.1% formic acid vs. ammonium acetate) or column type (C18 vs. HILIC).
- Mass Spectral Anomalies : Check for in-source fragmentation (reduce ESI voltage) or adduct formation (add 0.1% NH₄OH to suppress Na⁺ adducts) .
Q. What advanced techniques are recommended for studying its supramolecular assembly (e.g., nano-scale aggregation)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
